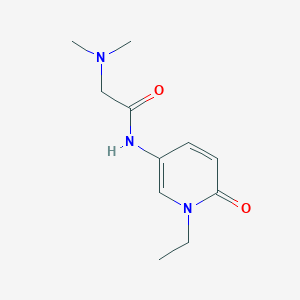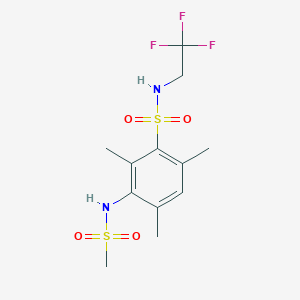![molecular formula C18H28N2O4S B7053221 3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7053221.png)
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, a piperidine ring, and a methoxymethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction, where a benzene derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Methoxymethyl Group: The methoxymethyl group is typically added through an alkylation reaction using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N-methylbenzenesulfonamide
- N-(4-methylbenzyl)-N-methylbenzenesulfonamide
- N-(4-chlorobenzyl)-N-methylbenzenesulfonamide
Uniqueness
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxymethyl group, in particular, provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)11-18(21)20-9-7-16(8-10-20)19-25(22,23)17-6-4-5-15(12-17)13-24-3/h4-6,12,14,16,19H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZARHRZSABDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[Dimethylsulfamoyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]acetonitrile](/img/structure/B7053153.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)
![2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide](/img/structure/B7053162.png)

![2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7053180.png)
![5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7053181.png)
![1-[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7053185.png)
![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7053190.png)
![3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7053198.png)
![2,5-dimethyl-N-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7053206.png)

![N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B7053211.png)
